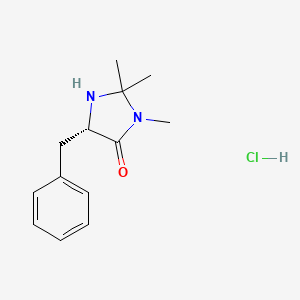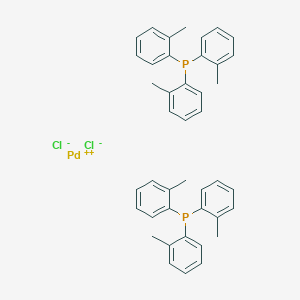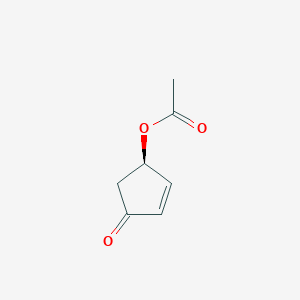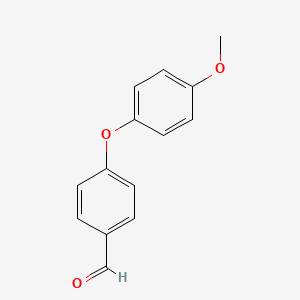
4-(4-Methoxyphenoxy)benzaldehyde
Übersicht
Beschreibung
“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .
Synthesis Analysis
The synthesis of “this compound” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .Wissenschaftliche Forschungsanwendungen
Kristallstrukturanalyse
Die Verbindung „4-(4-Methoxyphenoxy)benzaldehyd“ wurde in der Untersuchung von Kristallstrukturen verwendet . Die Verbindung wurde durch nukleophile Addition von 4-Methoxyphenol an 4-Fluorbenzaldehyd synthetisiert . Der Diederwinkel zwischen den kleinsten Quadraten der Benzolringe beträgt 71,52 (3) und der C—O—C-Winkel am zentralen O-Atom beträgt 118,82 (8) . Diese Studie liefert wertvolle Einblicke in die strukturellen Eigenschaften der Verbindung.
Synthese von Tetrahydroisochinolinonen
“4-(4-Methoxyphenoxy)benzaldehyd“ wurde als Baustein bei der Synthese von Tetrahydroisochinolinonen verwendet . Tetrahydroisochinolinone sind eine Klasse von Verbindungen, die in verschiedenen Bereichen der pharmazeutischen Chemie Potenzial gezeigt haben, einschließlich der Entwicklung neuer Arzneimittel.
Interner Standard in der Gaschromatographie-Massenspektrometrie
Die Verbindung wurde als interner Standard bei der Bestimmung der hydrolytischen Aktivität von Pyrethroiden mittels Gaschromatographie-Massenspektrometrie verwendet . Diese Anwendung ist in der Umweltforschung von entscheidender Bedeutung, insbesondere bei der Untersuchung des Pestizidabbaus.
Medizinische Forschung
“4-(4-Methoxyphenoxy)benzaldehyd“ wird häufig in verschiedenen Bereichen wie der medizinischen Forschung verwendet. Zwar werden die spezifischen Anwendungen in der medizinischen Forschung nicht detailliert beschrieben, aber die einzigartigen Eigenschaften der Verbindung könnten sie bei der Synthese neuer Medikamente oder als Reagenz in biochemischen Experimenten nützlich machen.
Umweltforschung
Wie bereits erwähnt, unterstreicht die Verwendung der Verbindung als interner Standard bei der Untersuchung des Pestizidabbaus ihre Rolle in der Umweltforschung . Sie könnte möglicherweise in anderen Umweltstudien verwendet werden, wie z. B. der Analyse organischer Schadstoffe oder der Untersuchung von Biodegradationsprozessen.
Industrielle Forschung
Die Verbindung wird auch in der industriellen Forschung verwendet. Ihre einzigartige chemische Struktur könnte sie zu einem wertvollen Bestandteil bei der Entwicklung neuer industrieller Chemikalien oder Materialien machen.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(4-Methoxyphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it may affect cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in significant biological responses, while doses outside this range may have minimal or no effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo oxidation and reduction reactions, leading to the formation of metabolites such as alcohols and acids. These metabolic transformations are catalyzed by enzymes such as oxidoreductases and dehydrogenases . Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its lipophilicity and affinity for specific binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVKMXUPYUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440771 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-47-0 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Methoxyphenoxy)benzaldehyde and how was it synthesized?
A1: this compound consists of two benzene rings linked by an oxygen atom with a methoxy group (-OCH3) attached to one ring and an aldehyde group (-CHO) to the other. [] It was synthesized via a nucleophilic addition reaction. This involved reacting 4-methoxyphenol with 4-fluorobenzaldehyde. []
Q2: What are the key structural features observed in the crystal structure of this compound?
A2: X-ray crystallography revealed a dihedral angle of 71.52° between the two benzene rings in the molecule. [] This indicates a significant twist between the rings, likely due to steric hindrance. Additionally, the C-O-C bond angle at the central oxygen atom is 118.82°, which is typical for an ether linkage. []
Q3: How does this compound interact with other molecules in its solid state?
A3: In the crystal lattice, this compound molecules are connected through weak C-H⋯O hydrogen bonds, forming supramolecular layers. [] Furthermore, these layers are held together by C-H⋯π interactions, indicating that the aromatic rings play a role in the overall crystal packing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
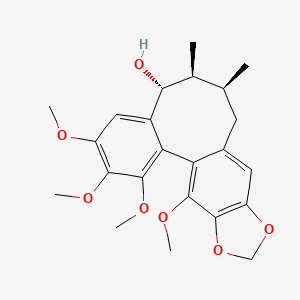
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)
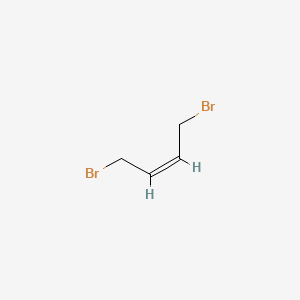
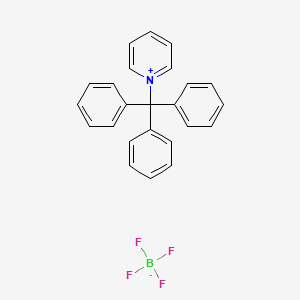

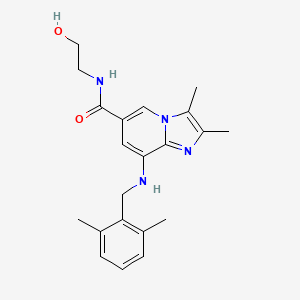
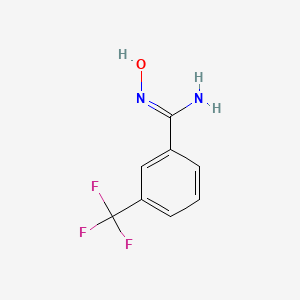
![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)
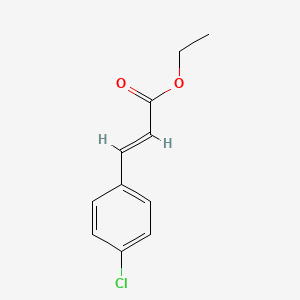
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

